3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid
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Overview
Description
3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid is a useful research compound. Its molecular formula is C17H10ClF3N2O2 and its molecular weight is 366.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Kaushik et al. (2011) involved the synthesis of a novel acrylic acid derivative, which is structurally similar to the compound . This derivative was characterized using various spectroscopic techniques, highlighting the significance of such compounds in synthetic chemistry (Kaushik, Verma, & Madaan, 2011).
Development of Insecticides
- Yang et al. (2019) discussed the development of an insecticidal candidate, which involved the preparation of a key intermediate similar to the compound of interest. This highlights the potential application of such compounds in developing new insecticides (Yang et al., 2019).
Electrical and Structural Properties
- A research by Allan et al. (1988) on the chloro complexes of cobalt, nickel, copper, and zinc with a similar acrylic acid compound showed unique electrical and structural properties. Such studies can be pivotal for understanding the electrical conductivity and molecular structures of related compounds (Allan et al., 1988).
Conformational and Spectroscopic Study
- The work of Zuccarello et al. (1982) on the spectroscopic investigation and conformational study of acrylic acid derivatives, similar to the compound , provides insights into their chemical behavior and potential applications in various fields like material science and molecular engineering (Zuccarello et al., 1982).
Microwave-Assisted Synthesis
- Research by Shastri and Joshi (2014) demonstrated the microwave-assisted synthesis of novel acrylic acid derivatives, showcasing the efficiency and practicality of modern synthetic methods for such compounds. This points to the potential for rapid and efficient synthesis of similar compounds in pharmaceutical and chemical industries (Shastri & Joshi, 2014).
Michael Addition Reactions
- Kamogawa et al. (1980) explored Michael addition reactions with acrylic compounds, which are structurally related to the compound of interest. Such reactions are fundamental in organic chemistry and have wide-ranging applications in synthesizing complex molecules (Kamogawa, Kusaka, & Nanasawa, 1980).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Trifluoromethylpyridine (TFMP) derivatives have found significant applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
The compound, also known as (E)-3-(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-indol-3-yl)acrylic acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
(E)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-13-7-11(17(19,20)21)8-22-16(13)23-9-10(5-6-15(24)25)12-3-1-2-4-14(12)23/h1-9H,(H,24,25)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPTZQXBTXUKSD-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363045 |
Source
|
Record name | (2E)-3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1164457-90-2 |
Source
|
Record name | (2E)-3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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